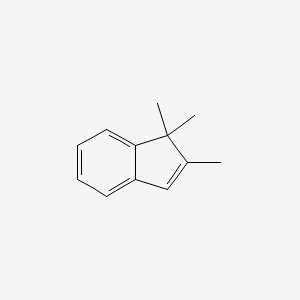

1H-Indene, trimethyl-

Description

Research Significance of Trimethylated 1H-Indenes and Dihydro-1H-Indenes in Contemporary Organic Chemistry

Trimethylated 1H-indenes and their dihydro counterparts are of significant interest in modern organic chemistry due to their versatile applications as building blocks and precursors in the synthesis of more complex molecules. ontosight.aiontosight.ai Their unique structural and electronic properties make them suitable for a range of chemical transformations.

Research Findings and Applications:

Organic Synthesis: Trimethyl-1H-indene derivatives are valuable intermediates in organic synthesis. ontosight.ai For instance, they can be used to create functionalized 1-methylene-1H-indenes through palladium-catalyzed tandem reactions. researchgate.net Dihydro-1H-indene derivatives have been utilized in the synthesis of novel tubulin polymerization inhibitors, which show potential as anti-angiogenic and antitumor agents. nih.gov

Polymer Science: The reactivity of the indene (B144670) ring, influenced by methyl substitution, makes these compounds useful in polymer science. ontosight.ai For example, novel colorless polyimides with excellent thermal and mechanical properties have been synthesized using diamines containing the 1,3,3-trimethyl-2,3-dihydro-1H-indene structure. researchgate.net

Materials Science: The unique structure of indenes makes them suitable for developing new materials, including polymers and optical materials. ontosight.ai Research has explored the use of indene derivatives in creating materials with specific optical and electronic properties. researchgate.net

Medicinal Chemistry: Substituted indenes are important structural motifs in many biologically active molecules. wikipedia.org Dihydro-1H-indene derivatives have been designed and synthesized as potential retinoic acid receptor α agonists. mdpi.comnih.gov Furthermore, indene amino acid derivatives are being investigated as succinate (B1194679) dehydrogenase inhibitors. acs.org

The following table details some of the research applications of specific trimethylated indene derivatives.

| Compound Derivative | Research Area | Key Findings |

| 1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-indene-5-amine | Polymer Chemistry | Used to synthesize novel colorless polyimides with high thermal stability and good optical properties. researchgate.net |

| 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives | Medicinal Chemistry | Designed as tubulin polymerization inhibitors with potent anti-angiogenic and antitumor activities. nih.gov |

| 2,3-dihydro-1H-indene derivatives | Medicinal Chemistry | Synthesized as novel retinoic acid receptor α agonists with potential for cell differentiation induction. mdpi.comnih.gov |

| Indene amino acid derivatives | Agricultural Chemistry | Evaluated as succinate dehydrogenase inhibitors for potential use in agriculture. acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60826-61-1 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1,1,2-trimethylindene |

InChI |

InChI=1S/C12H14/c1-9-8-10-6-4-5-7-11(10)12(9,2)3/h4-8H,1-3H3 |

InChI Key |

VWYHCUUPSXQYLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C1(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylated 1h Indenes and Dihydro 1h Indenes

Strategies for Indene (B144670) Ring Construction

The formation of the bicyclic indene core is a critical step in the synthesis of its trimethylated derivatives. Various cyclization and rearrangement reactions have been developed to achieve this structural motif.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the indene framework. These can be promoted by metal catalysts or Brønsted acids, or they can proceed through various intramolecular pathways.

A diverse array of transition metals, including gold, rhodium, iron, nickel, platinum, ruthenium, and cobalt, have been shown to effectively catalyze the formation of the indene ring system. organic-chemistry.orgnih.govmdpi.com These catalysts can activate precursors through different mechanisms, leading to the desired cyclized products.

For instance, gold(I) catalysts have been utilized in the intramolecular cyclization of alkyne-containing diazo compounds. This process involves a 6-endo-dig cyclization to generate a β-aryl gold-carbene intermediate, which can then undergo further reactions. nih.gov Rhodium(I) catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org Iron(III) chloride has been used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes, affording functionalized indenes with high regioselectivity. organic-chemistry.org Furthermore, nickel catalysts have been used in the carboannulation of o-bromobenzyl zinc bromide with alkynes. organic-chemistry.org

The following table provides examples of metal-catalyzed cyclizations for the synthesis of substituted indenes, which are methodologies applicable to the synthesis of trimethylated analogs.

| Catalyst | Reactants | Product Type | Reference |

| Gold(I) Complex | Alkyne-containing diazo compound and alkene | Polycarbocycle | nih.gov |

| Rhodium(I) Complex | 2-(chloromethyl)phenylboronic acid and alkyne | Substituted Indene | organic-chemistry.org |

| Iron(III) Chloride | N-benzylic sulfonamide and internal alkyne | Functionalized Indene | organic-chemistry.org |

| Nickel Complex | o-bromobenzyl zinc bromide and alkyne | Substituted Indene | organic-chemistry.org |

Brønsted acids are effective promoters for the cyclization of various precursors to form the indene skeleton. rsc.orgnih.govbeilstein-journals.orgchemrxiv.orgresearchgate.netorganic-chemistry.org A notable example is the intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives in the presence of TsNHNH2, which leads to polysubstituted indenes in moderate to excellent yields. rsc.org This transformation proceeds via a cationic cyclization pathway. rsc.org

The following table summarizes a key Brønsted acid-promoted cyclization for synthesizing polysubstituted indenes.

| Promoter | Reactant | Product Type | Reference |

| TsNHNH2 / Brønsted Acid | o-(1-Arylvinyl) acetophenone derivative | Polysubstituted Indene | rsc.org |

Intramolecular cyclizations represent a broad and versatile category of reactions for constructing the indene ring. nih.govrsc.orgnih.govrsc.orgencyclopedia.pub These reactions can be initiated by various means, including light. For example, a visible-light-promoted intramolecular reductive cyclization protocol has been developed for the synthesis of functionalized indolines and 2,3-dihydrobenzofurans, and similar radical cyclization approaches can be envisioned for the synthesis of dihydro-1H-indenes. nih.govrsc.org

Palladium-catalyzed intramolecular Heck reactions followed by reductive N-heteroannulation have been used to synthesize 3,4-fused tricyclic indole (B1671886) skeletons, demonstrating the power of intramolecular C-C bond formation in building complex fused systems. encyclopedia.pub Furthermore, gold-catalyzed intramolecular cyclization of diazo-yne compounds provides a pathway to polycarbocyclic frameworks. nih.gov

The table below highlights different approaches to intramolecular cyclization for the synthesis of cyclic compounds, which can be adapted for trimethylated indenes.

| Reaction Type | Catalyst/Promoter | Reactant Type | Product Type | Reference |

| Reductive Radical Cyclization | Visible Light / Tris(trimethylsilyl)silane | Unsaturated Precursor | Functionalized Heterocycle | nih.govrsc.org |

| Heck Reaction / N-Heteroannulation | Palladium Catalyst | Functionalized Precursor | Fused Tricyclic Indole | encyclopedia.pub |

| Diazo-yne Cyclization | Gold Catalyst | Alkyne-containing diazo compound | Polycarbocyclic Framework | nih.gov |

Rearrangement-Based Syntheses from Hydrocarbon Precursors

The synthesis of indene derivatives can also be achieved through rearrangement reactions of hydrocarbon precursors. While specific examples leading directly to trimethylated indenes are not detailed in the provided context, the general principle of skeletal rearrangement is a valid synthetic strategy. For instance, base-induced rearrangement of certain amines has been observed to lead to imine products through a proposed nucleophilic attack and rearrangement, indicating that skeletal reorganizations can be a powerful tool in organic synthesis. researchgate.net Tandem aza-Claisen rearrangement-carbocyclization sequences of N-allyl ynamides also showcase the utility of rearrangements in constructing cyclic systems. researchgate.net

Introduction of Methyl Substituents

Once the indene or dihydroindene core is established, or concurrently with its formation, methyl groups can be introduced through various alkylation techniques.

One direct method involves the methylation of metalated indene. The reaction of metallic lithium or potassium with indene can lead to a metalated indene species. Subsequent treatment with a methylating agent can yield a mixture of monomethyl-, dimethyl-, and in some cases, trimethylindene. cdnsciencepub.com

Another classical and widely used method for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation. mt.comorganic-chemistry.orgrsc.orgyoutube.comlibretexts.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). mt.comlibretexts.org For the synthesis of trimethylated indenes, this could involve the reaction of indene or a partially methylated indene with a methyl halide. It is important to note that Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements, which must be considered when planning a synthesis. organic-chemistry.orglibretexts.org

The following table outlines methods for the introduction of methyl groups.

| Method | Reagents | Product(s) | Reference |

| Methylation of Metalated Indene | Metallic Lithium/Potassium, Methylating Agent | Monomethyl-, Dimethyl-, Trimethylindene | cdnsciencepub.com |

| Friedel-Crafts Alkylation | Indene/Methylindene, Methyl Halide, Lewis Acid (e.g., AlCl3) | Methylated Indenes | mt.comorganic-chemistry.orglibretexts.org |

Alkylation Reactions (e.g., Friedel-Crafts Alkylation)

Friedel-Crafts alkylation stands as a cornerstone of C-C bond formation on aromatic rings and is a principal method for introducing alkyl groups to an indene or a precursor molecule. organic-chemistry.orgicdst.org This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide or an alkene with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organic-chemistry.org The reaction proceeds through the formation of a carbocation or a related electrophilic species that then attacks the electron-rich aromatic ring. icdst.org

The versatility of Friedel-Crafts alkylation allows for the introduction of methyl groups to the benzene (B151609) ring of the indene system. However, the reaction is not without its challenges. The alkyl groups, once attached, activate the aromatic ring, making it more susceptible to further alkylation, which can lead to a mixture of polyalkylated products. organic-chemistry.org Furthermore, carbocation rearrangements can occur, potentially leading to isomers other than the desired product. Careful control of reaction conditions, including temperature, catalyst, and the ratio of reactants, is crucial to achieving the desired trimethylated indene derivative with good selectivity.

Multi-Step Alkylation Sequences

To overcome the limitations of direct Friedel-Crafts alkylation, such as polyalkylation and carbocation rearrangements, multi-step synthetic sequences are often employed. These strategies provide greater control over the regiochemistry of the final product. A common approach involves an initial Friedel-Crafts acylation reaction, which is less prone to poly-substitution and rearrangements due to the deactivating nature of the acyl group. The resulting ketone can then be reduced to the corresponding alkyl group, for instance, through a Clemmensen or Wolff-Kishner reduction. This acylation-reduction sequence allows for the stepwise and controlled introduction of alkyl groups onto the aromatic ring, ultimately leading to the desired trimethyl-substituted indene or indan (B1671822).

Another multi-step strategy involves the cyclization of appropriately substituted phenylpropanes or related structures. These precursors can be synthesized through various methods, including Grignard reactions or aldol (B89426) condensations, followed by subsequent transformations to introduce the necessary methyl groups before the final ring-closing step to form the indene or indan skeleton.

Synthesis of Specific Trimethyl-1H-Indene Isomers and Their Dihydro Analogs

The general synthetic strategies outlined above can be tailored to produce specific isomers of trimethyl-1H-indene and their dihydro derivatives. The choice of starting materials and the sequence of reactions are critical in determining the final substitution pattern.

Synthesis of 1,1,3-Trimethyl-1H-Indene and Dihydro Derivatives

A prominent method for the synthesis of 1,1,3-trimethyl-2,3-dihydro-1H-indene (1,1,3-trimethylindan) involves the acid-catalyzed dimerization of α-methylstyrene. orgsyn.orggoogle.com This reaction can be effectively catalyzed by sulfuric acid. orgsyn.orggoogle.com The process is believed to proceed through the formation of an unsaturated dimer which then undergoes intramolecular cyclization to yield the saturated indan structure. google.com The reaction conditions, such as the concentration of the acid and the temperature, can be optimized to favor the formation of the desired cyclic dimer over linear oligomers. google.com A patent describes a method where α-methylstyrene is reacted in the presence of an acidic catalyst and a certain amount of the final product, 1,1,3-trimethyl-3-phenylindan, to achieve a high yield and purity of the target molecule. google.com

The corresponding 1,1,3-trimethyl-1H-indene can potentially be obtained through dehydrogenation of the 1,1,3-trimethylindan.

| Reactant(s) | Catalyst/Reagents | Product(s) | Yield | Reference(s) |

| α-Methylstyrene | Sulfuric Acid | 1,1,3-Trimethyl-3-phenylindan | 86-89% | orgsyn.org |

| α-Methylstyrene | Acidic Catalyst | 1,1,3-Trimethyl-3-phenylindan | >99% content | google.com |

Synthesis of 2,3,5-Trimethyl-1H-Indene

Synthesis of 2,4,6-Trimethyl-1H-Indene

The synthesis of 2,4,6-trimethyl-1H-indene would likely start from mesitylene (B46885) (1,3,5-trimethylbenzene) as the aromatic precursor. A Friedel-Crafts acylation with a suitable three-carbon acylating agent, followed by reduction of the resulting ketone and subsequent intramolecular cyclization, would be a logical approach to construct the indene skeleton with methyl groups at the 4 and 6 positions. The methyl group at the 2-position could be introduced via alkylation of an intermediate indanone before the final reduction and dehydration steps. The CAS number for 2,4,6-trimethyl-1H-indene is 150096-40-5. appchemical.com

Synthesis of Other Positionally Isomeric Trimethylated Indenes

The synthesis of positionally isomeric trimethylated indenes and their dihydro counterparts can be achieved through various strategic approaches, most notably via intramolecular cyclization reactions. A common and effective method is the acid-catalyzed cyclization of appropriately substituted arylpropanoic acids. For instance, the synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, a related substituted indene, is accomplished by treating 3-(3,4,5-trimethoxyphenyl)propanoic acid with polyphosphoric acid (PPA) at elevated temperatures. This strategy involves an intramolecular Friedel-Crafts acylation, where the carboxylic acid group acylates the aromatic ring, leading to the formation of the five-membered ring of the indene system. This general approach can be adapted to synthesize various trimethylated indenes by starting with the corresponding trimethyl-substituted phenylpropanoic acids.

Another powerful tool for the synthesis of substituted indenes is the Friedel-Crafts alkylation. This reaction involves the alkylation of an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). By selecting appropriately substituted xylenes (B1142099) or trimethylbenzenes as starting materials and reacting them with suitable alkylating agents that can subsequently facilitate ring closure, various trimethylated indene isomers can be prepared. The mechanism proceeds through the formation of a carbocation electrophile that attacks the aromatic ring, followed by subsequent reactions to form the indene core. The position of the methyl groups on the final indene product is determined by the substitution pattern of the starting aromatic compound and the regioselectivity of the cyclization step.

Furthermore, modern synthetic methods, such as metal-catalyzed cycloisomerization reactions of 1-alkyl-2-ethynylbenzenes, offer alternative routes to substituted indenes. While specific examples for trimethylated indenes are not prevalent in the cited literature, these methods are broadly applicable. For example, a trimethyl-substituted 1-alkyl-2-ethynylbenzene could foreseeably undergo cyclization to yield a specific trimethyl-1H-indene isomer. The choice of catalyst, which can range from platinum and ruthenium to gold complexes, can influence the reaction conditions and efficiency.

Chemical Functionalization and Derivatization of Trimethylated Indene Scaffolds

The trimethylated indene scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic moieties onto the trimethylated indene framework is a key strategy for modifying its electronic and steric properties. This is typically achieved through modern cross-coupling reactions, although specific examples for trimethylated indenes are not detailed in the provided search results. However, the principles of these reactions are widely applicable to substituted indene systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are standard methods for forming carbon-carbon bonds. To apply these methods to a trimethylated indene, a precursor bearing a suitable functional group, such as a halogen or a triflate, is required. This functionalized trimethyl-indene can then be coupled with an aryl or heteroaryl boronic acid (in the case of Suzuki coupling) or an alkene (in the case of Heck coupling) to introduce the desired moiety.

Another approach involves the Friedel-Crafts-type synthesis of 1,1-diarylalkanes, which can be adapted for the arylation of indene systems. This often involves the use of a Lewis acid catalyst to promote the reaction between an electron-rich aromatic compound and a suitable electrophile derived from the indene scaffold.

Halogenation and Halogenated Derivative Synthesis

The synthesis of halogenated derivatives of trimethylated indenes is a fundamental transformation that provides key intermediates for further functionalization, particularly in cross-coupling reactions. The direct halogenation of the aromatic ring of the indene scaffold can be achieved using various electrophilic halogenating agents.

For bromination, reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst are commonly employed. The regioselectivity of the bromination on the aromatic ring will be directed by the activating and directing effects of the alkyl (methyl) groups and the fused five-membered ring. Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst.

Halogenation can also occur on the five-membered ring, particularly at the allylic or vinylic positions of the 1H-indene double bond, depending on the reaction conditions and the specific isomer of the trimethyl-1H-indene.

Synthesis of Oxygenated and Nitrogenated Derivatives (e.g., Indenones, Nitro-indenes)

The introduction of oxygen- and nitrogen-containing functional groups significantly expands the chemical diversity and potential utility of trimethylated indenes.

Oxygenated Derivatives: The oxidation of a trimethylated indane (the fully saturated analog) or the indene itself can lead to the formation of indenones. For example, the intramolecular acylation of 3-arylpropanoic acids, as mentioned previously, directly yields an indenone. Alternatively, oxidation of a C-H bond at the benzylic position of a trimethyl-indane can produce a ketone. The synthesis of 2,3-dihydro-1H-indene derivatives often serves as a pathway to these oxygenated compounds.

Nitrogenated Derivatives: The introduction of a nitro group onto the aromatic ring of a trimethylated indene can be accomplished through electrophilic nitration. This typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration will be governed by the directing effects of the existing methyl substituents and the indene core. The resulting nitro-indenes can serve as precursors for the synthesis of amino-indenes via reduction of the nitro group. Furthermore, syntheses of 1-amino-1H-indenes have been developed from 1,2-bis(boronates) through a Suzuki-Miyaura coupling/Petasis reaction sequence, showcasing advanced methods for introducing nitrogen.

Synthesis of Indene Amino Acid Derivatives

The conjugation of amino acids to the trimethylated indene scaffold can lead to the creation of novel hybrid molecules with potential applications in medicinal chemistry and materials science. This can be achieved by first preparing a functionalized trimethyl-indene that can readily react with an amino acid.

One common strategy involves creating a trimethyl-indene derivative bearing a carboxylic acid group. This can be accomplished through various synthetic routes, such as the oxidation of a methyl group or the introduction of a carboxyl group via carboxylation of an organometallic intermediate. The resulting indene-carboxylic acid can then be coupled with the amino group of an amino acid or its ester derivative using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an amide bond.

Alternatively, an amino-functionalized trimethyl-indene can be synthesized and subsequently coupled with the carboxylic acid group of an N-protected amino acid.

Reduction and Elimination Reactions for Indene Modification

Reduction and elimination reactions are fundamental transformations for modifying the saturation level and substitution pattern of the trimethylated indene core.

Reduction Reactions: The double bond in the five-membered ring of a trimethyl-1H-indene can be selectively reduced to yield the corresponding trimethyl-indane (2,3-dihydro-1H-indene). This is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. The reduction of other functional groups, such as ketones in trimethyl-indenones to alcohols, can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Elimination Reactions: Elimination reactions can be used to introduce unsaturation into the indene system. For example, a hydroxyl group on the five-membered ring of a trimethyl-indane derivative can be eliminated under acidic or basic conditions to form a double bond, potentially leading to a different trimethyl-1H-indene isomer. Similarly, the elimination of a leaving group, such as a halide, from a functionalized trimethyl-indane can also be used to generate an indene.

Mechanistic Organic Chemistry of Trimethylated 1h Indenes

Investigation of Carbocation Stability and Rearrangement Pathways

Carbocations derived from trimethylated indenes are key intermediates in various acid-catalyzed reactions. Their stability and propensity for rearrangement are dictated by fundamental electronic principles, including hyperconjugation and inductive effects. The general stability order for simple alkyl carbocations is tertiary > secondary > primary, a principle that governs the pathways these intermediates are likely to follow.

When a carbocation is formed from a trimethylated indene (B144670), it is prone to rearrangement if a more stable carbocation can be generated through a 1,2-hydride or a 1,2-alkyl (methyl) shift. libretexts.org The driving force for these shifts is the formation of a thermodynamically more favorable intermediate. masterorganicchemistry.com For example, the protonation of an exocyclic double bond on a trimethyl-indene derivative could initially form a secondary carbocation. If an adjacent carbon is tertiary or quaternary, a rapid 1,2-hydride or 1,2-methyl shift can occur to yield a more stable tertiary carbocation. libretexts.orgmasterorganicchemistry.com This rearrangement is often so fast that it precedes the attack of a nucleophile, leading to products with a rearranged carbon skeleton. libretexts.org The stability of the resulting carbocation is paramount; rearrangements will occur if a more stable carbocation can be formed.

Table 1: Relative Stability of Potential Carbocation Intermediates in Trimethylated Indene Systems

| Carbocation Type | Structural Feature | Relative Stability | Potential Rearrangement Pathway |

|---|---|---|---|

| Secondary | Positive charge on a CH group within the five-membered ring | Less Stable | Undergoes 1,2-hydride or 1,2-methyl shift to form a tertiary carbocation. |

| Tertiary | Positive charge on a carbon atom bearing a methyl group | More Stable | Major intermediate that leads to the final product. |

| Benzylic-type | Positive charge adjacent to the aromatic ring | Stabilized by resonance | Can be a key intermediate depending on the initial site of cation formation. |

Elucidation of Reaction Kinetics and Thermodynamic Profiles

A reaction may be thermodynamically favorable (negative ΔG) but kinetically slow if it has a high activation energy. stanford.edu The study of isomerization between different methyl-indene isomers provides a clear example of these principles. Quantum chemical calculations on the isomerization of 2-methyl indene to 1-methyl indene show the presence of transition states and intermediates on the potential energy surface. researchgate.net The relative energies of these species determine the kinetic barriers and the thermodynamic favorability of the transformation. researchgate.net For instance, the transition from a kinetically controlled product, which forms faster at lower temperatures, to a thermodynamically controlled product, which is more stable and favored at higher temperatures, is a common feature in these systems. nih.gov

Table 2: Calculated Energetics for 2-Methyl Indene → 1-Methyl Indene Isomerization

Data presented is for methyl-indene as a model for trimethylated systems. Energies are relative and given in kcal/mol. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 2-Methyl Indene | Reactant | 0.0 |

| TS9 | First Transition State | 45.5 |

| INT6 | Intermediate | 40.2 |

| TS10 | Second Transition State | 43.1 |

| 1-Methyl Indene | Product | -1.5 |

Catalytic Mechanisms Involving Trimethylated Indene Ligands and Substrates

The indene framework, particularly when substituted with bulky groups like methyls, is a critical component of ligands used in transition metal catalysis. The trimethyl-indenyl ligand can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity.

In the realm of olefin polymerization, catalysts based on Group 4 metals (like titanium or zirconium) bearing indenyl ligands, known as metallocene or post-metallocene catalysts, are of significant industrial importance. mdpi.com These systems, often activated by a co-catalyst like methylaluminoxane (B55162) (MAO), polymerize olefins such as ethylene (B1197577) and propylene (B89431) via a coordination-insertion mechanism. azom.comlibretexts.org

The catalytic cycle proceeds through several key steps:

Activation: The co-catalyst abstracts a ligand (e.g., chloride) from the precatalyst, generating a cationic, coordinatively unsaturated active metal center. libretexts.org

Coordination: An olefin monomer coordinates to the empty orbital of the metal center. libretexts.org

Insertion: The coordinated olefin inserts into the metal-alkyl bond, extending the polymer chain by one monomer unit and regenerating the vacant site for the next monomer to coordinate. azom.com

Chain Transfer/Termination: The growing polymer chain is terminated through processes like β-hydride elimination or reaction with a chain transfer agent, releasing the polymer and regenerating an active catalyst. nih.gov

The trimethylated indenyl ligand's steric bulk and electron-donating nature influence the rate of propagation, the frequency of chain transfer, and the stereochemistry of the resulting polymer (e.g., isotactic vs. syndiotactic polypropylene). mdpi.com

Table 3: General Mechanistic Steps in Olefin Polymerization with an Indenyl-Based Catalyst

| Step | Description | Key Transformation |

|---|---|---|

| Activation | Generation of the active cationic metal species by a co-catalyst. | LnM-Cl + Co-catalyst → [LnM-R]+ |

| Propagation (Coordination & Insertion) | Repeated coordination of olefin monomer followed by insertion into the metal-polymer bond. | [LnM-P]+ + C2H4 → [LnM-(CH2CH2-P)]+ |

| Chain Transfer | Termination of the growing polymer chain, often via β-hydride elimination. | [LnM-CH2CH2-P]+ → [LnM-H]+ + H2C=CH-P |

Transition metal-catalyzed C-H activation is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from simple hydrocarbon precursors. youtube.com Complexes featuring trimethylated indene ligands can participate in these reactions, where the mechanism of C-H bond cleavage is central. Several pathways are recognized:

Oxidative Addition: A low-valent metal center inserts directly into a C-H bond, increasing its oxidation state by two. This is common for electron-rich metals. youtube.com

σ-Bond Metathesis: This is a concerted, four-centered transition state mechanism typical for early transition metals in a high oxidation state (e.g., d0 complexes). It does not involve a change in the metal's oxidation state. youtube.com

Concerted Metalation-Deprotonation (CMD): This pathway involves a bifunctional mechanism where the metal center coordinates to the C-H bond while a ligand or an external base assists in removing the proton. This is common for late transition metals in higher oxidation states, such as Pd(II) or Rh(III). youtube.comyoutube.com

The indene ligand itself can also be the substrate for C-H activation. For example, rhodium and iridium complexes have been shown to activate the C-H bonds of indene. amanote.com The electronic and steric profile of the trimethylated indene ligand would play a crucial role in modulating the reactivity of the metal center and influencing which C-H activation pathway is favored.

Table 4: Comparison of C-H Activation Mechanisms

| Mechanism | Metal Characteristics | Change in Oxidation State | Key Intermediate |

|---|---|---|---|

| Oxidative Addition | Low-valent, electron-rich (e.g., Rh(I), Ir(I)) | Increases by +2 | Metal-hydride species (M-C-H) |

| σ-Bond Metathesis | High-valent, d0 (e.g., Sc(III), Y(III)) | None | Four-centered transition state |

| Concerted Metalation-Deprotonation (CMD) | High-valent, late transition metals (e.g., Pd(II), Rh(III)) | None | Cyclometalated intermediate |

Pathways of Aromatization and Isomerization in Indene Systems

Trimethylated indenes can undergo isomerization reactions, which typically involve the migration of the double bond within the five-membered ring. These processes are often catalyzed by acids or bases and proceed through intermediates where the aromaticity of the six-membered ring may be temporarily disrupted. researchgate.net For example, the conversion between 1,1,3-trimethyl-1H-indene and other isomers can occur under thermal or catalytic conditions.

Furthermore, indene derivatives are known intermediates in the formation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) under combustion conditions. researchgate.net The aromatization of a trimethyl-indene could proceed through dehydrogenation or rearrangement pathways. For instance, a trimethyl-indene could potentially isomerize and eliminate methane (B114726) or undergo a series of hydrogen abstraction and rearrangement steps to ultimately form a stable, fully aromatic trimethylnaphthalene structure. The specific pathway and resulting products are highly dependent on the reaction conditions, such as temperature and the presence of catalysts or radical initiators. researchgate.net

Table 5: Potential Transformation Pathways for Trimethylated Indenes

| Pathway | Description | Typical Conditions | Potential Product |

|---|---|---|---|

| Double Bond Isomerization | Migration of the endocyclic double bond to a different position within the five-membered ring. | Acid or base catalysis | Isomeric trimethyl-indene |

| Aromatization (Dehydrogenation) | Loss of hydrogen atoms to form a fully aromatic naphthalene system. | High temperature, metal catalyst | Trimethylnaphthalene |

| Ring Expansion | Rearrangement of the carbon skeleton to form a six-membered ring from the five-membered ring. | High temperature, radical conditions | Naphthalene derivatives |

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS) for Molecular Identification and Isomeric Discrimination

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When combined with chromatography, it becomes a powerful tool for separating and identifying isomers.

GC-MS is a primary method for the analysis of volatile compounds like trimethyl-1H-indene. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and identifies each component as it elutes. The isomers of trimethyl-1H-indene, while having the same molecular weight, may have slightly different retention times on a GC column, allowing for their separation.

Upon entering the mass spectrometer (typically using electron ionization), the molecule fragments in a characteristic pattern. For trimethyl-1H-indene isomers, the mass spectrum commonly shows a molecular ion peak ([M]⁺˙) at m/z 158, corresponding to the molecular weight of C₁₂H₁₄. nih.govnih.gov A prominent fragment is observed at m/z 143, which results from the loss of a methyl group ([M-CH₃]⁺), a very stable benzylic/allylic carbocation. nih.gov Another significant peak can be found at m/z 128.

| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |

| 1,1,3-Trimethyl-1H-indene | 158 | 143, 128 | PubChem CID 588777 nih.gov |

| 1,2,3-Trimethyl-1H-indene | 158 | 143, 128 | PubChem CID 588778 nih.gov |

While GC-MS is effective, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative and complementary approach. LC is particularly adept at separating isomers that may be difficult to resolve by GC. nih.govnih.gov By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, different trimethyl-1H-indene isomers can be chromatographically separated based on subtle differences in their polarity and interaction with the column. nih.govcanada.ca

Following separation by LC, the eluent is introduced into the mass spectrometer. Softer ionization techniques, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), are often used. These methods typically result in less fragmentation than electron ionization, producing a strong signal for the molecular ion, which is useful for confirming the molecular weight of each separated isomer. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For a compound with the formula C₁₂H₁₄, the calculated exact mass is 158.10955 Da. nih.govnih.gov HRMS can measure the mass of the molecular ion and confirm that it matches this value precisely, distinguishing it from other potential compounds that might have the same nominal mass but a different elemental composition. This confirmation is a critical step in the definitive identification of 1H-indene, trimethyl-.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the covalent bonds within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. msu.eduyoutube.com For a molecule to be IR-active, its vibration must cause a change in the molecular dipole moment. libretexts.org The resulting IR spectrum, a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), serves as a unique molecular fingerprint.

The vibrational modes of a molecule can be categorized as either stretching (a change in bond length) or bending (a change in bond angle). msu.edutanta.edu.eg Bending vibrations are further described by terms such as scissoring, rocking, wagging, and twisting. tanta.edu.eg For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. msu.edu

In the case of a trimethyl-1H-indene isomer, such as 1,1,3-trimethyl-1H-indene (C₁₂H₁₄), IR spectroscopy can identify key structural features. The spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its aromatic ring, alkene bond, and methyl groups. While vapor-phase IR spectra for specific isomers are available in spectral databases, a general analysis predicts the following vibrational assignments. nih.govspectrabase.com

Table 1: Predicted IR Vibrational Modes for Trimethyl-1H-Indene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic/Alkene) | Aryl/Vinyl C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl (CH₃) | 3000 - 2850 |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1600 - 1450 |

| C-H Bend (Aliphatic) | Methyl (CH₃) | 1470 - 1365 |

| C-H Out-of-Plane Bend (Aromatic) | Substituted Benzene | 900 - 675 |

Analysis of these bands allows for the confirmation of the core indene (B144670) structure and the presence of the trimethyl substitution.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals how molecules are arranged relative to one another in the crystal lattice, a property known as crystal packing.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. While modern crystallography often involves collecting data at cryogenic temperatures to minimize radiation damage, room-temperature studies can provide valuable insights into the molecule's dynamic conformational ensembles. nih.gov

Although X-ray crystallography is a powerful tool, its application requires the successful growth of high-quality single crystals, which can be a significant challenge. For the various isomers of trimethyl-1H-indene, specific crystallographic data, such as unit cell dimensions and space group information, are not widely reported in publicly available literature. However, if a structure were determined, this technique would provide unequivocal proof of the specific isomer and its preferred solid-state conformation.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For compounds like trimethyl-1H-indene, liquid chromatography is particularly vital for isolating specific isomers and assessing the purity of a sample. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It operates by pumping a liquid solvent containing the sample (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). vscht.cz

For non-polar aromatic hydrocarbons like trimethyl-1H-indene, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is non-polar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. separationmethods.comnih.gov Components are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later.

Purity assessment is a critical application of HPLC. nih.gov A highly pure sample should ideally yield a single, sharp, symmetrical peak in the chromatogram. The presence of additional peaks indicates impurities. A method for a related compound, 1-(1-Methylethylidene)-1H-indene, utilizes a reversed-phase column with a mobile phase of acetonitrile, water, and an acid modifier, demonstrating a typical setup for such analyses. sielc.com

Table 2: Typical HPLC Parameters for Analysis of Trimethyl-1H-Indene

| Parameter | Description | Typical Value/Type |

|---|---|---|

| Column | Stationary Phase | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | Solvent Mixture | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | Mobile Phase Speed | 1.0 mL/min |

| Detection | Analyte Signal | UV Absorbance (e.g., at 254 nm) |

| Temperature | Column Oven | 25 - 40 °C |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution of HPLC, offering dramatically increased speed, resolution, and sensitivity. The primary innovation of UHPLC is the use of stationary phase columns packed with much smaller particles (typically less than 2 µm in diameter) compared to traditional HPLC (3-5 µm). vscht.cz

Operating at higher pressures, these smaller particles lead to a more efficient separation, resulting in narrower peaks and better resolution between closely eluting compounds. This allows for much faster analysis times without sacrificing separation quality. vscht.cz An existing HPLC method for an indene derivative can often be adapted for UHPLC systems, providing a faster and more efficient means of purity assessment. sielc.com The principles of separation remain the same as in HPLC, but the performance is significantly enhanced.

Other Specialized Analytical Methods (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It measures the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) present in a sample. The experimental results are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.

For an isomer of trimethyl-1H-indene with the molecular formula C₁₂H₁₄, the theoretical elemental composition can be calculated based on the atomic masses of carbon (≈12.011 u) and hydrogen (≈1.008 u) and the molecular weight of the compound (≈158.24 g/mol ). nih.gov

Table 3: Theoretical Elemental Composition of 1,1,3-Trimethyl-1H-indene (C₁₂H₁₄)

| Element | Atomic Mass (u) | Atoms in Formula | Total Mass (u) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 91.10% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 8.90% |

| Total | 158.244 | 100.00% |

This analysis is a crucial component of a full characterization, complementing spectroscopic and chromatographic data to confirm the molecular formula of a synthesized or isolated compound.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its structure, stability, and how it interacts with other chemical species. northwestern.edu These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular orbitals and energy levels. northwestern.edu

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules due to its favorable balance of accuracy and computational cost. scispace.commendeley.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the energy and properties of a system. mendeley.com For indene (B144670) derivatives, DFT is used to analyze their stability, reactivity, and electronic characteristics.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. acs.org The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. A smaller gap generally implies higher reactivity.

For instance, in studies of various organic molecules, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been effectively used to determine the geometries of reactants, products, and transition states, providing insights into reaction kinetics. researchgate.net Similar methodologies can be applied to trimethyl-1H-indene to predict its behavior in chemical reactions, such as cycloadditions or radical additions. researchgate.netpku.edu.cn The calculated HOMO-LUMO gap can also offer insights into the electronic transitions and potential applications in organic electronics. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Indene Derivatives

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.5 |

| ΔE (HOMO-LUMO Gap) | Indicator of Chemical Reactivity and Stability | 3.0 to 4.5 |

| Dipole Moment | Measure of Molecular Polarity | 0.5 to 2.5 D |

Note: The values in the table are representative for indene-based structures and can vary depending on the specific isomer of trimethyl-1H-indene and the computational method used.

Semiempirical quantum chemistry methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to accelerate calculations. uni-muenchen.dewikipedia.org These methods, such as AM1, PM3, and MNDO, are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly reduces the computational effort required, making them suitable for very large molecules. scispace.comuni-muenchen.deuomustansiriyah.edu.iq

While less accurate than ab initio or DFT methods, semiempirical calculations are valuable for preliminary studies of large systems or for exploring reaction pathways where many calculations are necessary. wikipedia.orgresearchgate.net In the context of indene chemistry, these methods can be used for initial geometry optimizations, calculating heats of formation, and providing qualitative insights into the electronic structure of trimethyl-1H-indene and its derivatives. uni-muenchen.de Their speed allows for the rapid screening of multiple derivatives or reaction intermediates before committing to more computationally expensive DFT calculations. researchgate.net

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. nih.gov By calculating properties like vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. nih.gov

For trimethyl-1H-indene, DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental results, can help assign specific peaks to the corresponding hydrogen and carbon atoms in the molecule, confirming the positions of the methyl groups on the indene scaffold. Similarly, the calculation of vibrational frequencies can help interpret the experimental IR spectrum, assigning specific absorption bands to the stretching and bending modes of C-H, C-C, and other bonds within the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational changes and dynamic behavior of molecules. nih.gov

For flexible molecules like certain indene derivatives, MD simulations can explore the conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them. mdpi.com While the core 1H-indene structure is relatively rigid, the trimethyl substituents can have rotational freedom. More importantly, when studying the interaction of trimethyl-1H-indene with a biological target, such as a protein, MD simulations are invaluable. acs.orgnih.gov These simulations can reveal how the molecule binds, the stability of the resulting complex, and the specific intermolecular interactions (like hydrogen bonds or hydrophobic interactions) that are crucial for binding. acs.orgresearchgate.net For example, simulations can track the root-mean-square deviation (RMSD) of the molecule in a protein's binding site to assess the stability of the interaction over time. acs.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are computational approaches used extensively in drug discovery and medicinal chemistry to correlate the chemical structure of a compound with its biological activity. nih.govcreative-biolabs.com

Structure-Activity Relationship (SAR) is a qualitative approach that explores how specific changes in a molecule's structure (e.g., adding or removing a functional group) affect its biological properties. creative-biolabs.com

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that quantitatively relate molecular descriptors (numerical representations of a molecule's physicochemical properties) to biological activity. nih.govcreative-biolabs.com

For indene-based compounds, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or receptor antagonists. nih.gov These models are built using a set of known indene derivatives with measured biological activities. Molecular descriptors such as logP (lipophilicity), molecular weight, and electronic properties are calculated and correlated with the activity to create a predictive equation. nih.govmdpi.com A reliable QSAR model, validated by statistical methods, can then be used to predict the activity of new, unsynthesized indene derivatives, guiding the design of more potent compounds. nih.govmdpi.com

The insights gained from SAR and QSAR studies can be applied to the rational design of chemical probes. nih.govunimi.it Chemical probes are specialized molecules designed to interact with a specific biological target, enabling the study of its function. The computational design process involves modifying a known active scaffold, like the indene ring system, to enhance its potency, selectivity, or to introduce new functionalities. nih.govunimi.it

For instance, if a trimethyl-indene derivative shows promising activity, computational modeling can be used to explore where to attach linker groups or reporter tags (like fluorescent dyes or biotin) with minimal disruption to its binding affinity. unimi.it Molecular docking simulations can predict how these modified probes will fit into the target's binding site, and QSAR models can estimate their potential activity before they are synthesized. mdpi.comnih.gov This computational pre-screening saves significant time and resources in the development of effective chemical probes for biological research. nih.govbiorxiv.org

Applications in Advanced Chemical Research

Utility as Model Compounds in Fundamental Organic Chemistry Studies

While conjugated dienes and aromatic systems are classic subjects for studying reaction mechanisms, specific literature detailing 1H-Indene, trimethyl- as a primary model compound in fundamental organic chemistry is not extensive. However, the general class of indene (B144670) derivatives is valuable for such studies. The rigid, planar structure of the indene core and the electronic influence of its substituents make it a suitable substrate for investigating various organic reactions.

Theoretical and experimental studies on related systems, such as the hetero-Diels–Alder reactions, utilize computational methods like Molecular Electron Density Theory (MEDT) to understand molecular mechanisms and selectivity. mdpi.com Such studies often rely on model compounds to probe the effects of electrophilicity and nucleophilicity on reaction pathways. mdpi.com The principles derived from these investigations on other conjugated systems can be extrapolated to predict the reactivity of substituted indenes like trimethylindene in cycloaddition and other concerted reactions.

Precursors and Building Blocks in Complex Organic Synthesis

The synthesis of complex molecules and natural products often relies on the use of versatile, bifunctional building blocks that can be coupled iteratively. nih.gov Allenamides, for example, have been demonstrated as powerful and versatile building blocks in organic synthesis due to their unique reactivity. nih.gov

Indene and its derivatives are recognized as important structural motifs in numerous natural products and pharmaceutical agents. dartmouth.edu Their synthesis has been a significant area of research. While specific examples of 1H-Indene, trimethyl- being used as a direct precursor in the total synthesis of a complex natural product are not prominent in the literature, the broader family of indene-containing structures serves as a key component in medicinal chemistry. The functionalization of the indene core allows for the construction of intricate molecular architectures, suggesting that substituted indenes like trimethylindene are potential, if underutilized, building blocks for creating libraries of complex molecules for biological screening.

Development of Catalytic Systems and Ligands for Polymerization Processes

The field of olefin polymerization has been revolutionized by the development of single-site catalysts, particularly those based on metallocene and post-metallocene complexes. wikipedia.org Metallocene catalysts, which typically feature a Group IV transition metal (like zirconium or hafnium) sandwiched between one or two cyclopentadienyl (B1206354) (Cp) or indenyl rings, offer exceptional control over polymer microstructure. uni-bayreuth.dehhu.de

The indenyl ligand, derived from indene, is a crucial component in many high-performance metallocene catalysts, such as those used for producing isotactic or syndiotactic polypropylene. nih.gov The substitution on the indenyl rings is a key strategy for tuning the catalyst's activity, stereoselectivity, and the properties of the resulting polymer. Bulky substituents can influence the geometry of the active site and the rate of monomer insertion.

While the literature extensively covers various substituted indenyl ligands, specific research highlighting trimethyl-indenyl ligands in commercial or widely studied catalytic systems is limited. Nonetheless, the principles of ligand design in metallocene and other post-metallocene systems, which often involve tridentate or bidentate [N,N] ligands, indicate that the steric and electronic profile of a trimethyl-substituted indenyl moiety could be leveraged to fine-tune catalytic performance for specific polymerization outcomes. rsc.orgmdpi.commdpi.com

Design and Synthesis of Functional Materials Incorporating Indene Cores

The rigid and planar structure of the indene core makes it an attractive component for the design of novel functional materials. chemrxiv.org By incorporating this moiety into larger molecular or polymeric structures, researchers can impart desirable thermal, mechanical, and electronic properties.

Organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on π-conjugated small molecules and polymers that can efficiently transport charge. riken.jp The design of these materials involves creating extended π-systems with tunable energy levels. researchgate.net Molecules with cores like s-indacene (B1235719) have been identified as suitable building blocks for organic electronic devices due to their unique electronic features. chemrxiv.orgresearchgate.net

The indene unit, as a fused aromatic system, can be incorporated into larger conjugated structures to influence the electronic properties and molecular packing in the solid state. While direct applications of 1H-Indene, trimethyl- in high-performance OLED or OFET devices are not widely reported, the fundamental structure is relevant. Functionalization of the indene core is a viable strategy for developing new organic semiconductors, where the trimethyl substitution pattern could be used to enhance solubility and modify the morphology of thin films, which are critical factors for device performance. sigmaaldrich.com

A significant application of trimethyl-substituted indene structures is found in polymer science. Research has shown that the cationic polymerization of monomers like 1,4-diisopropenylbenzene (B167512) results in soluble polymers where the repeating unit is a 1,1,3-trimethylindane system. researchgate.net These polyindanes are noted for their excellent material properties, as detailed in the table below.

| Property | Value |

| Glass Transition Temperature (Tg) | 200°C - 250°C |

| Thermal Stability (in air) | 2% weight loss at 450°C |

These properties make such polymers interesting candidates for applications requiring high thermal resistance. Advanced coatings, used in sectors from aerospace to industrial manufacturing, demand materials with high durability, thermal stability, and resistance to chemical and environmental degradation. advancedcoating.comadvancedcoating.com Polymers incorporating the robust trimethylindane structure could potentially be used in formulations for high-performance protective coatings.

Ion exchange resins are cross-linked polymers containing ionizable functional groups, widely used in water purification and separation processes. samcotech.combiocompare.com They are typically synthesized from monomers like styrene (B11656) and divinylbenzene, which are then functionalized (e.g., sulfonated) to introduce charged sites. nih.gov

There is no significant evidence in the current literature to suggest that 1H-Indene, trimethyl- is used as a monomer or structural component in the synthesis of commercial ion exchange resins. Similarly, while specialty polymers are developed for a wide range of demanding applications by leveraging unique monomer structures, the specific incorporation of trimethylindene into these high-performance materials is not a well-documented area of research. syensqo.comsyensqo.com The development of future specialty materials could potentially explore monomers based on substituted indenes to achieve novel combinations of thermal and mechanical properties.

Development of Mechanistic Probes in Chemical Biology

Mechanistic probes are indispensable tools in chemical biology, designed to investigate and characterize the function of biological macromolecules, such as proteins, in their native environment. These probes are engineered to interact with specific targets, enabling researchers to study their roles in cellular pathways and disease mechanisms. The indene framework, particularly its oxidized form, indanone, has proven to be a promising scaffold for the development of such probes. nih.gov

Design and Synthesis of Indene-Based Probes

The versatility of the indene structure allows for a wide range of chemical modifications to create probes with specific functionalities. The synthesis of functionalized 1H-indenes can be achieved through various methods, including intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. beilstein-journals.org This synthetic flexibility is crucial for incorporating features necessary for a mechanistic probe, such as:

Reporter Tags: For visualization and detection, fluorescent dyes or biotin (B1667282) can be attached to the indene scaffold.

Photoaffinity Labels: Groups like diazirines, benzophenones, or aryl azides can be introduced to enable covalent cross-linking to target proteins upon photoirradiation. enamine.net This allows for the identification of binding partners and the study of molecular interactions.

Bioorthogonal Handles: Functional groups like alkynes or azides can be incorporated, allowing for specific chemical reactions ("click chemistry") in a biological setting without interfering with native biochemical processes. nih.gov

The addition of trimethyl groups to the 1H-indene core can influence the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which can in turn affect its binding affinity and selectivity for its biological target.

Applications in Studying Neurodegenerative Diseases

A significant area of application for indene-based mechanistic probes is in the study of neurodegenerative disorders, particularly Alzheimer's disease. Indanone derivatives have been developed as potent inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and -B), which are key targets in Alzheimer's therapy. nih.gov These inhibitor-based probes can be used to study the active site of these enzymes and to screen for new therapeutic agents. nih.gov

Furthermore, certain indanone derivatives have been designed as probes to target and bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. doaj.orgnih.gov These probes can be labeled with fluorine-18 (B77423) for use in positron emission tomography (PET) imaging, allowing for the visualization of Aβ plaques in the brain.

Research Findings on Indanone-Based Probes

Detailed studies have demonstrated the potential of indanone derivatives as multi-target-directed ligands for Alzheimer's disease. nih.gov For instance, specific derivatives have shown the ability to:

Inhibit cholinesterases with high efficacy.

Prevent the self-assembly of Aβ peptides into toxic oligomers.

Promote the disassembly of pre-formed Aβ aggregates.

Exhibit antioxidant properties.

The table below summarizes the activities of selected indanone derivatives from a study on multi-target-directed ligands for Alzheimer's disease.

| Compound | AChE Inhibition (IC50, nM) | Aβ Aggregation Inhibition (%) |

| 9 | 14.8 | 85.5 |

| 14 | 18.6 | 83.8 |

Data sourced from a study on the discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. nih.gov

These findings underscore the value of the indanone scaffold in developing mechanistic probes to unravel the complex pathology of Alzheimer's disease and to identify potential therapeutic interventions. While specific research on "1H-Indene, trimethyl-" as a mechanistic probe is limited, the broader class of indene and indanone derivatives showcases a rich area of chemical biology research with significant potential for future discoveries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Indene, trimethyl- derivatives with high stereochemical purity?

- Methodological Answer : The synthesis of trimethylindane derivatives (e.g., 2,3-dihydro-1,1,3-trimethyl-1H-indene, CAS 2613-76-5) typically involves Friedel-Crafts alkylation or catalytic hydrogenation of pre-functionalized indene precursors. For stereochemical control, chiral catalysts (e.g., Rhodium complexes) or enantioselective alkylation agents should be employed . Characterization via GC-MS and NMR is critical to verify purity and stereochemistry, with comparative analysis against NIST spectral databases to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing the thermal stability of 1H-Indene, trimethyl- compounds?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for assessing thermal stability. For example, 1,1,3-trimethylindane (C₁₂H₁₆) shows decomposition onset at ~250°C under inert conditions. Complementary data from dynamic vapor sorption (DVS) can reveal hygroscopicity effects on stability .

Q. How can researchers quantify trace impurities in trimethylindane samples using chromatography?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography-mass spectrometry (GC-MS) using a polar capillary column (e.g., DB-WAX) are effective. Calibration curves with certified reference materials (CRMs) are essential for accurate quantification. Contradictions in retention times across studies may arise from column aging or mobile phase variations, necessitating periodic system suitability tests .

Advanced Research Questions

Q. How can discrepancies in NMR spectroscopic data for trimethylindane isomers be resolved?

- Methodological Answer : Conflicting ¹H/¹³C NMR signals for isomers (e.g., 1,1,3- vs. 1,1,4-trimethylindane) often stem from dynamic rotational effects or solvent-induced shifts. Advanced strategies include:

- 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm spatial proximity of methyl groups .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts, aiding assignment .

- Variable-temperature NMR : To detect conformational exchange broadening .

Q. What strategies mitigate conflicting results in adsorption studies of trimethylindane on catalytic surfaces?

- Methodological Answer : Discrepancies in adsorption kinetics or binding energies often arise from surface heterogeneity or incomplete activation of catalytic sites. Key approaches include:

- Controlled surface pretreatments : Oxidative/reductive annealing to standardize active sites (e.g., Pt/Al₂O₃) .

- In situ spectroscopy : DRIFTS or XPS to monitor surface intermediates and identify competing adsorption pathways .

- Statistical replication : Triplicate experiments with error bars to assess reproducibility .

Q. What computational methods validate the reactivity of trimethylindane in radical-mediated reactions?

- Methodological Answer : Hybrid QM/MM simulations (e.g., Gaussian/CHARMM) model radical initiation and propagation steps. For example, methyl group abstraction from 1,1,3-trimethylindane by hydroxyl radicals shows a calculated activation energy of ~15 kcal/mol. Validation requires comparison with experimental EPR data or kinetic isotope effects (KIEs) .

Data Contradiction Analysis

Q. Why do reported melting points for 1H-Indene, trimethyl- derivatives vary across studies?

- Methodological Answer : Variations in melting points (e.g., 1,1,3-trimethylindane: 45–48°C) often reflect differences in sample purity or polymorphic forms. Recommendations:

- Recrystallization : Use a single solvent system (e.g., hexane/ethyl acetate) to isolate pure polymorphs .

- DSC with controlled cooling rates : To detect metastable phases .

- Cross-laboratory validation : Collaborative studies using standardized protocols .

Experimental Design Considerations

Q. How should researchers design kinetic studies for trimethylindane oxidation in environmental systems?

- Methodological Answer :

- Controlled variables : pH, dissolved oxygen, and UV irradiation intensity.

- Analytical suite : LC-QTOF for oxidation products (e.g., quinones) and IC for inorganic byproducts (e.g., NO₃⁻).

- Reference standards : Spiked recovery experiments to account for matrix effects in complex environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.